molecular formula C19H28NO7+ B038624 Anonamine CAS No. 111566-66-6

Anonamine

Cat. No. B038624
CAS RN: 111566-66-6
M. Wt: 382.4 g/mol
InChI Key: SFTHPGHXDNRVHD-FLRXXRQUSA-N
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Description

Anonamine is a synthetic amino acid that has been studied for its potential therapeutic and research applications. It is a non-proteinogenic amino acid, meaning that it is not found naturally in proteins. This compound has been studied for its ability to act as a neurotransmitter in the brain, as well as for its potential to be used as a drug for treating various diseases.

Scientific Research Applications

  • Antiplasmodial Activity : Anonamine, particularly in the form of anonaine, has demonstrated antiplasmodial properties. It is responsible for the antiplasmodial activity of Liriodendron tulipifera bark and leaves, suggesting its potential in treating malaria or related conditions (Graziose et al., 2011).

  • Cancer Chemoprevention and Therapy : Studies have shown that (-)-Anonaine can induce apoptosis in human cervical cancer cells through Bax- and caspase-dependent pathways (Chung-Yi Chen et al., 2008). Additionally, anonaine exhibited dose-dependent antiproliferatory, antimigratory, and DNA-damaging effects on human lung cancer H1299 cells (Bing-Hung Chen et al., 2011).

  • Neuroprotective Effects : Anonaine has been found to act on GABA receptors in epileptic rats, indicating its neuroprotective effects (Porwal & Kumar, 2015).

  • Dopamine Biosynthesis Inhibition : It inhibits dopamine biosynthesis by mainly reducing tyrosine hydroxylase activity, which could have implications in neurological disorders (Lee et al., 2008).

  • Antidepressant Activity : this compound has shown antidepressant-like effects in mice, supporting its use in traditional medicine for mood disorders (Martínez-Vázquez et al., 2012).

  • Antitumor Activity : There is evidence of antitumor activity, as seen in a study where this compound was tested on the A204-rhabdomyosarcoma cell line (Zalkow et al., 1988).

  • Broad Biological Activities : this compound has a range of activities, including antiplasmodial, antibacterial, antifungal, antioxidation, anticancer, antidepression, and vasorelaxant (Li et al., 2013).

  • Dopamine-Uptake Inhibition : It has been found to inhibit dopamine uptake selectively, which could be significant for neurological and psychiatric conditions (Bermejo et al., 1995).

Safety and Hazards

According to the Material Safety Data Sheet for Anonamine , it is recommended to avoid dust formation and breathing vapors, mist, or gas when handling the compound. In case of contact with eyes or skin, it is advised to flush with plenty of water .

properties

IUPAC Name

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHPGHXDNRVHD-FLRXXRQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28NO7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111566-66-6
Record name Anonamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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